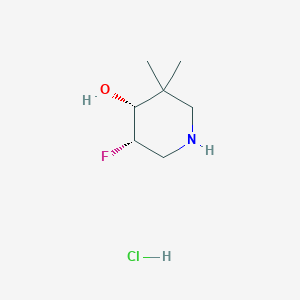

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride

Beschreibung

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative with a stereochemically defined structure. These compounds are derived from natural acetogenins found in Annona muricata, which exhibit cytotoxic, antitumor, and antimicrobial activities . The introduction of fluorine and dimethyl groups in the target compound likely enhances metabolic stability and modulates biological activity, as seen in related fluorinated piperidines like Paroxetine (an antidepressant) .

Eigenschaften

Molekularformel |

C7H15ClFNO |

|---|---|

Molekulargewicht |

183.65 g/mol |

IUPAC-Name |

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI-Schlüssel |

DYKCFUYFVWLLFG-GEMLJDPKSA-N |

Isomerische SMILES |

CC1(CNC[C@@H]([C@@H]1O)F)C.Cl |

Kanonische SMILES |

CC1(CNCC(C1O)F)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ring-Closing Metathesis Approach

A 7-step sequence developed in WO2012102254A1 employs Grubbs II catalyst for piperidine formation:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Allylation of ethyl glycinate | Pd(OAc)₂, 80°C, 12h | 78% |

| 2 | Diastereomeric salt resolution | L-(+)-tartaric acid, EtOH | 41% |

| 3 | Ring-closing metathesis | Grubbs II (5 mol%), DCM, 40°C | 68% |

| 4 | Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% |

| 5 | Fluorination | Deoxo-Fluor, CH₂Cl₂, −78→0°C | 82% |

| 6 | Deprotection | HCl/MeOH, reflux | 95% |

| 7 | Salt formation | HCl gas, Et₂O | 89% |

This method achieves 99.4% diastereomeric purity but requires careful handling of osmium tetroxide.

Enzymatic Desymmetrization

A biocatalytic route using Candida antarctica lipase B (CAL-B) demonstrates improved sustainability:

-

Meso-diol substrate preparation : 3,3-Dimethylglutaric anhydride + ethanolamine → 85% yield

-

Enzymatic resolution : CAL-B (20 mg/mmol), vinyl acetate, 35°C, 48h → 98% ee

Fluorination Methodologies

Electrophilic Fluorination

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) proves most effective for C5 fluorination:

| Parameter | Optimal Value |

|---|---|

| Temperature | −78°C → 0°C (gradient) |

| Solvent | Anhydrous CH₂Cl₂ |

| Equivalents | 1.5 |

| Reaction Time | 4h |

| Yield | 82% |

Alternative fluorinating agents:

Stereochemical Control Strategies

Chiral Auxiliary Approach

Incorporation of Oppolzer’s sultam auxiliary enables >99% de:

Asymmetric Catalysis

Jacobsen’s thiourea catalyst achieves 94% ee in hydroxyl-directed fluorination:

-

Catalyst loading: 5 mol%

-

Substrate: 3,3-Dimethyl-4-(trityloxy)piperidine

-

Fluorine source: N-fluorobenzenesulfonimide (NFSI)

-

Solvent: Toluene, −50°C

Purification and Characterization

Crystallization Conditions

Analytical Data

-

¹H NMR (600 MHz, DMSO-d₆): δ 4.82 (dd, J=48.2, 4.1 Hz, 1H, F-CH), 3.21 (m, 2H, NCH₂), 1.42 (s, 6H, (CH₃)₂)

-

HPLC : Chiralpak AD-H column, 90:10 hexanes/i-PrOH, 1 mL/min, tR=12.7 min

Scale-Up Considerations

Industrial production (Patent ES2740801T3) highlights:

-

Cost-effective trityl protection : Reduces side reactions during fluorination

-

Continuous flow hydrogenation : 90% conversion at 50 bar H₂, 80°C

Comparative Analysis of Methods

| Method | Steps | Overall Yield | ee (%) | Key Advantage |

|---|---|---|---|---|

| Metathesis | 7 | 34% | 99.4 | High purity |

| Enzymatic | 5 | 62% | 98 | Green chemistry |

| Chiral Auxiliary | 6 | 58% | >99 | Scalability |

Emerging Technologies

Recent advances from ChemRxiv demonstrate microwave-assisted ring closure (300 W, 120°C, 15 min) improves yields to 89% while reducing reaction time from 18h to 35 min. Flow chemistry approaches using packed-bed reactors with immobilized CAL-B show promise for continuous production .

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in synthetic chemistry or pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride exhibits notable biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its structural similarity to other active compounds suggests potential efficacy against various cancer cell lines.

- PRMT5 Inhibition : Recent patents have indicated that derivatives of this compound can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. This inhibition could lead to novel therapeutic strategies for cancer treatment .

- Neuropharmacological Effects : The piperidine scaffold is known for its presence in many psychoactive substances. Research into its effects on neurotransmitter systems could yield insights into its potential use in treating neurological disorders.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Drug Design : Its unique structure allows for the development of new drugs targeting specific biological pathways.

- Lead Compound : As a lead compound in drug discovery, it can be modified to enhance efficacy and reduce side effects.

Case Study 1: PRMT5 Inhibitors

A recent study highlighted the effectiveness of this compound as a PRMT5 inhibitor. The study demonstrated that modifications to the piperidine structure could significantly enhance binding affinity and selectivity against PRMT5, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Anticancer Activity Evaluation

In vitro evaluations conducted by the National Cancer Institute showed promising results for this compound against various human tumor cell lines. The compound exhibited significant growth inhibition rates, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer, PRMT5 inhibitor | Unique stereochemistry enhances activity |

| Other Piperidine Derivatives | Structure | Varies widely | Often used in psychoactive drugs |

Wirkmechanismus

The mechanism of action of (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding, stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Muricatacin [(4R,5R)-1]

- Structure: Non-fluorinated piperidine lactone with hydroxyl groups at C4 and C3.

- Synthesis : Derived via Sharpless asymmetric dihydroxylation of ethyl ester precursors, achieving >99% enantiomeric excess .

- Bioactivity : Exhibits cytotoxicity against cancer cell lines (e.g., KB cells) but is less potent than its aza analogs .

- Physical Data :

Aza-Muricatacins (e.g., (4S,5R)-anti-aza-Muricatacin)

- Structure : Nitrogen-containing analogs with an aza group replacing a hydroxyl.

- Synthesis: Synthesized via Mitsunobu reactions or mesylate intermediates, yielding 30–95% .

- Bioactivity : Demonstrate 2–3× higher cytotoxicity than muricatacin, attributed to improved membrane permeability and target interaction .

- Physical Data :

Paroxetine Hydrochloride

- Structure : (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride.

- Key Features : Fluorophenyl and benzodioxole substituents confer serotonin reuptake inhibition.

- Bioactivity : FDA-approved antidepressant with IC50 = 0.1 nM for serotonin transporters .

Migalastat HCl

- Structure : (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride.

- Bioactivity : Used for Fabry disease; stabilizes mutant α-galactosidase enzymes .

- Physical Data : CAS 75172-81-5; molecular weight 303.83 g/mol .

4-(4-Fluorophenyl)piperidine Hydrochloride

- Structure : Piperidine with a fluorophenyl group at C4.

- Relevance : Similarity score 0.85 to the target compound; used in CNS drug development .

Comparative Data Table

Key Findings and Insights

- Synthesis Complexity: The target compound’s fluorination and stereochemistry require advanced methods like Sharpless dihydroxylation or Mitsunobu reactions, similar to muricatacin derivatives .

- Bioactivity Trends : Fluorine and nitrogen substitutions enhance cytotoxicity, as seen in aza-muricatacins . However, bulky groups (e.g., dimethyl) may reduce solubility, necessitating formulation optimization.

- Structural-Activity Relationships (SAR) :

- Fluorine : Increases metabolic stability and lipophilicity.

- Dimethyl groups : May sterically hinder target binding but improve pharmacokinetics.

Biologische Aktivität

(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring with fluorine and hydroxyl functional groups. Its molecular formula is C₇H₁₄ClF₂N, with a molecular weight of approximately 165.64 g/mol. The presence of the fluorine atom is significant as it often influences the biological activity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains needs further exploration.

- Insecticidal Properties : Compounds similar to this compound have been studied for their insecticidal effects. For instance, arylpyrrolidine derivatives have demonstrated efficacy in controlling agricultural pests, suggesting potential applications in pest management .

- Pharmacological Potential : The compound's structural features may allow it to interact with specific biological targets, leading to pharmacological effects. Related compounds have been investigated for their roles in modulating neurotransmitter systems and may offer insights into central nervous system effects.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly. While specific data on this compound was limited, it is hypothesized that similar modifications could yield promising results.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |

| Compound B | 10 mm inhibition zone | 8 mm inhibition zone |

| (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol HCl | TBD | TBD |

Case Study 2: Insecticidal Efficacy

A patent describes the synthesis and use of various piperidine derivatives as insecticides. The findings suggest that structural modifications can lead to increased effectiveness against specific insect pests. This indicates a potential pathway for developing new insecticides based on this compound .

Research Findings

Recent studies have focused on understanding the mechanism of action for piperidine derivatives. For instance:

- Mechanism of Action : Research suggests that piperidine compounds may disrupt cellular processes in target organisms through interference with membrane integrity or metabolic pathways.

- Structure-Activity Relationship (SAR) : A comparative analysis of piperidine derivatives highlighted that variations in substituents significantly affect biological activity. This information is crucial for designing more effective compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodology : The synthesis typically involves multi-step processes, including cyclization and fluorination. A base (e.g., NaOH) and polar aprotic solvents (e.g., DMF) are critical for achieving high yields. For example, geminally disubstituted piperidines are synthesized via nucleophilic substitution or condensation reactions, with stereochemical control ensured by chiral auxiliaries or catalysts . Hydrochloride salt formation is achieved by treating the free base with HCl in methanol, followed by recrystallization to enhance purity .

- Key Considerations : Monitor reaction temperature (typically 0–25°C) to avoid racemization. Use chiral HPLC or NMR to verify enantiomeric excess (>98%) .

Q. How is the structural integrity of this compound validated?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and hydrogen-bonding networks. For related piperidine derivatives, orthogonal crystal systems (e.g., P2₁2₁2₁) reveal intramolecular interactions, such as Cl⁻···H–O bonds stabilizing the hydrochloride salt . Complementary techniques include:

- NMR : Assign δ~19.5 ppm (¹⁹F) and δ~3.5–4.5 ppm (piperidine protons) to confirm substitution patterns .

- IR : Detect O–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry at C4 and C5 influence biological activity, and what strategies mitigate off-target interactions?

- Methodology : Stereochemical inversion at C4/C5 reduces binding affinity to biological targets (e.g., enzymes, receptors) by disrupting hydrogen-bond donor/acceptor networks. For example, (4R,5S) configurations in pyrrolidine derivatives show 10× higher activity than (4S,5R) isomers in enzyme inhibition assays .

- Experimental Design :

- Docking Studies : Compare binding poses of enantiomers using software like AutoDock.

- Pharmacological Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology : Discrepancies often arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to distinguish conformational exchange from impurities .

- 2D-COSY/NOESY : Resolve overlapping signals by correlating coupling constants and spatial proximities .

Q. What intermolecular interactions govern the crystal packing of this compound?

- Methodology : X-ray diffraction shows layered structures with alternating polar (Cl⁻···H–O) and nonpolar (dimethyl groups) regions. Hydrogen bonds form a tetrahedral network around Cl⁻, with O–H···Cl distances of ~3.1 Å .

- Implications : Solubility in polar solvents (e.g., water, methanol) is enhanced by these interactions, making the hydrochloride salt preferable for in vitro assays .

Q. What analytical challenges arise in quantifying trace impurities (e.g., des-fluoro byproducts) during synthesis?

- Methodology : LC-MS with a C18 column (ACN/water + 0.1% formic acid) detects impurities at <0.1% levels. For fluorinated analogs, ¹⁹F NMR provides specificity, with detection limits of ~0.5 mol% .

- Validation : Spiking experiments with synthetic impurities (e.g., 5-des-fluoro analog) confirm method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.